An In-depth Technical Guide to 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid. As this molecule is not extensively documented in current literature, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. The insights herein are derived from established chemical principles and data from analogous structures, offering a robust framework for its synthesis, characterization, and potential exploration as a therapeutic agent.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any new chemical entity is the elucidation of its structure. The IUPAC name, 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid, describes a molecule composed of three key moieties: a benzoic acid ring, a pyrazine ring, and a morpholine ring. The substitution pattern indicates that the pyrazine ring is attached to the benzoic acid at the 4-position of the phenyl ring and is itself substituted with a morpholine ring.
Chemical Structure:
Caption: Chemical structure of 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid.
Based on this structure, we can predict the following physicochemical properties:
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 285.30 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
| pKa | The carboxylic acid proton is expected to have a pKa around 4-5 |
Proposed Synthetic Pathway
The synthesis of 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid can be logically approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A convergent synthesis is proposed, starting from commercially available precursors. The key steps involve a nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.
Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-Chloro-3-morpholinopyrazine
This step involves the nucleophilic aromatic substitution of a chlorine atom on the electron-deficient pyrazine ring with morpholine. The high electron-withdrawing nature of the pyrazine nitrogens facilitates this reaction.[1][2]
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To a solution of 2,3-dichloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
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Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-morpholinopyrazine.
Step 2: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
This boronic acid ester can be prepared from 4-bromobenzoic acid via a Miyaura borylation reaction.[3]
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In a reaction vessel, combine 4-bromobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
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Add a suitable solvent like 1,4-dioxane and degas the mixture with nitrogen or argon.
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Heat the reaction to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
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Concentrate the filtrate and purify the residue by recrystallization or column chromatography to yield the desired boronic acid ester.
Step 3: Suzuki Coupling to Yield 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid
The final step is a palladium-catalyzed Suzuki cross-coupling reaction between the synthesized pyrazine intermediate and the boronic acid ester.[4][5] This is a powerful and versatile method for forming carbon-carbon bonds.[4]
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Combine 2-chloro-3-morpholinopyrazine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq) in a mixture of solvents such as toluene and water.
-
Degas the mixture thoroughly and heat under a nitrogen atmosphere at 90-110 °C.
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Monitor the reaction progress. Upon completion, cool the mixture and dilute with water.
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Acidify the aqueous layer with dilute HCl to precipitate the product.
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Filter the solid, wash with water, and then with a non-polar solvent like hexane to remove impurities.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product, 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid.
Predicted Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the benzoic acid, pyrazine, and morpholine rings. The aromatic protons of the benzoic acid will likely appear as two doublets in the downfield region (δ 7.5-8.5 ppm). The pyrazine protons will show signals in the aromatic region as well. The morpholine protons will appear as two triplets in the upfield region (δ 3.0-4.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic and heterocyclic carbons will resonate in the 110-160 ppm range. The aliphatic carbons of the morpholine ring will appear in the upfield region (around 45-70 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-N and C-O stretches from the morpholine and pyrazine rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.
Potential Biological Activity and Therapeutic Applications
The structural motifs present in 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid are commonly found in biologically active compounds. Both pyrazine and morpholine are considered "privileged structures" in medicinal chemistry due to their presence in numerous approved drugs.[6]
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Anticancer Potential: Many pyrazine derivatives have demonstrated potent anticancer activities. The pyrazine ring can act as a bioisostere for other aromatic systems and can engage in crucial interactions with biological targets.
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Kinase Inhibition: The nitrogen-containing heterocyclic core is a common feature in many kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against certain protein kinases involved in cell signaling pathways that are dysregulated in cancer.
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Antimicrobial Activity: Morpholine and pyrazine derivatives have also been explored for their antimicrobial properties.[6]
Hypothesized Mechanism of Action (Kinase Inhibition):
Caption: Potential mechanism of action via protein kinase inhibition.
Further research, including in vitro screening against a panel of kinases and various cancer cell lines, would be necessary to validate these hypotheses.
Conclusion
"4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid" represents a novel chemical entity with significant potential for exploration in drug discovery. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established chemical transformations. The structural features of the molecule suggest that it may possess interesting biological activities, particularly in the areas of oncology and infectious diseases. This document is intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this promising compound.
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